6-Bromo-2,4-dichloroquinoline

Catalog No.
S835244
CAS No.
406204-90-8
M.F
C9H4BrCl2N
M. Wt
276.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,4-dichloroquinoline

CAS Number

406204-90-8

Product Name

6-Bromo-2,4-dichloroquinoline

IUPAC Name

6-bromo-2,4-dichloroquinoline

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

InChI

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H

InChI Key

CRFXLQFAIWSWIV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl

Potential Areas of Study:

Given the presence of bromine, chlorine, and nitrogen atoms in its structure, 6-Bromo-2,4-dichloroquinoline might hold some promise for investigation in a few areas of scientific research:

  • Medicinal Chemistry: Nitrogen-containing heterocyclic rings like quinolines are found in many bioactive molecules. This could encourage research into 6-Bromo-2,4-dichloroquinoline as a potential lead compound for drug discovery.
  • Material Science: Halogenated aromatic compounds can have interesting properties for applications in materials science. Investigating the electrical or optical properties of 6-Bromo-2,4-dichloroquinoline could be a potential area of exploration.

6-Bromo-2,4-dichloroquinoline is an aromatic heterocyclic compound with the molecular formula C9H4BrCl2NC_9H_4BrCl_2N and a molecular weight of approximately 276.95 g/mol . Its structure features a quinoline ring substituted at the 2 and 4 positions with chlorine atoms and at the 6 position with a bromine atom. This specific substitution pattern confers unique chemical properties that make it valuable in various chemical syntheses.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: These reactions can lead to modifications of the quinoline ring, resulting in various derivatives .

Common Reagents and Conditions

  • Phosphorus Oxychloride: Often used in synthesizing derivatives from 6-bromoquinolin-4-ol.
  • Palladium-Copper Catalysts: Employed in cross-coupling reactions to form more complex structures .

The biological activity of 6-bromo-2,4-dichloroquinoline has been explored primarily in the context of medicinal chemistry. It has shown potential as an intermediate for synthesizing pharmaceuticals that target specific enzymes or receptors. Notably, it acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .

Several methods exist for synthesizing 6-bromo-2,4-dichloroquinoline:

  • From 6-Bromoquinolin-4-ol: Reacting this compound with phosphorus oxychloride under reflux conditions yields the desired product.
  • Industrial Synthesis: A more environmentally friendly method involves using 4-bromaniline, ethyl propiolate, and phosphorus trichloride, which can achieve yields over 70% .

Studies have shown that 6-bromo-2,4-dichloroquinoline interacts with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology . Further research is needed to fully elucidate its mechanisms of action.

Several compounds share structural similarities with 6-bromo-2,4-dichloroquinoline. Here are a few notable examples:

Compound NameSimilarityUnique Features
6-Bromo-4-hydroxyquinoline0.91Hydroxyl group adds different reactivity patterns.
4-Chloro-6-fluoroquinoline0.87Fluorine substitution alters electronic properties.
8-Chloro-2-methylquinoline0.85Used primarily in dye production; different substitution pattern.
7-Bromo-2-chloro-3-methylquinoline0.84Different methyl substitution affects reactivity.
6-Bromo-2-chloroquinolin-4-amine0.84Amino group introduces different biological activities.

Uniqueness

The unique substitution pattern of bromine and chlorine at specific positions on the quinoline ring makes 6-bromo-2,4-dichloroquinoline particularly valuable for targeted chemical transformations and pharmaceutical development. Its ability to act as a versatile starting material distinguishes it from other similar compounds .

XLogP3

4.5

Wikipedia

6-Bromo-2,4-dichloroquinoline

Dates

Modify: 2023-08-16

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